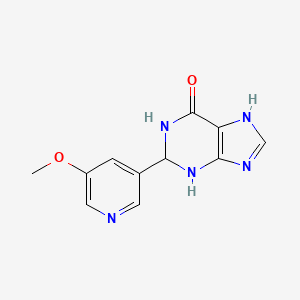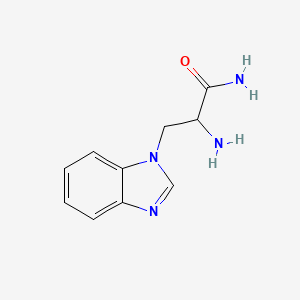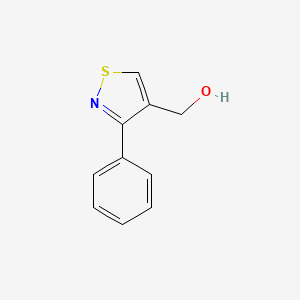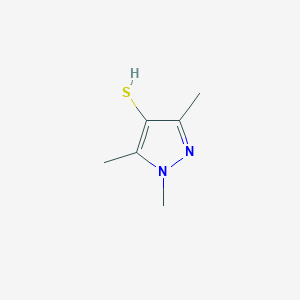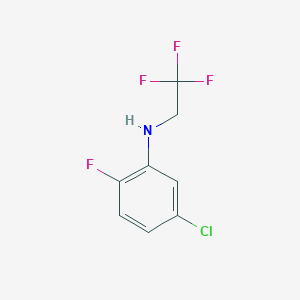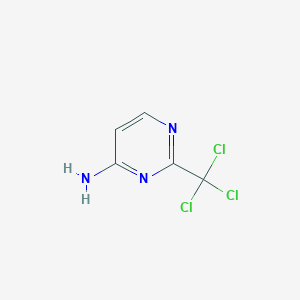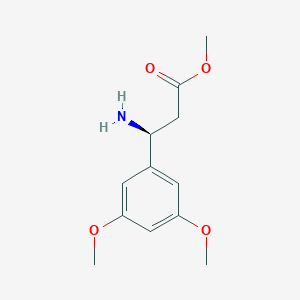
tert-butylN-(3-hydroxy-2-methylcyclobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions include the use of an appropriate solvent and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
tert-Butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations.
科学研究应用
tert-Butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
tert-Butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-hydroxycarbamate: A related compound with similar structural features and applications.
N-tert-butoxycarbonylhydroxylamine: Another compound with comparable properties and uses.
tert-Butyl carbamate: Shares some structural similarities and is used in similar contexts. The uniqueness of tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate lies in its specific structure and the resulting chemical and physical properties that differentiate it from these similar compounds.
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
tert-butyl N-(3-hydroxy-2-methylcyclobutyl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-6-7(5-8(6)12)11-9(13)14-10(2,3)4/h6-8,12H,5H2,1-4H3,(H,11,13) |
InChI 键 |
STBOUGNAXSXNBH-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC1O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




